4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
4-(bromomethyl)-2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-6(8(10,11)12)5(4-9)2-3-13-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIGEYLUBTYLRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine typically involves the bromination of 2-methoxy-3-(trifluoromethyl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high purity and yield. The production process may also include purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) under mild to moderate temperatures.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of catalysts.
Coupling Reactions: Palladium catalysts, base (e.g., K2CO3), and solvents like toluene or ethanol under reflux conditions.
Major Products:
- Substituted pyridines with various functional groups replacing the bromine atom.
- Pyridine N-oxides from oxidation reactions.
- Biaryl compounds from coupling reactions.
Scientific Research Applications
4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential in drug discovery and development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the synthesis of agrochemicals, pharmaceuticals, and materials science for developing new functional materials.
Mechanism of Action
The mechanism of action of 4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine depends on its specific application In biochemical contexts, it may act as a ligand binding to specific molecular targets, thereby modulating their activity The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to interact with hydrophobic pockets in proteins or enzymes
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural differences and molecular properties between 4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine and analogous pyridine derivatives:
Key Observations :
- Substituent Position : The position of the bromine/bromomethyl group significantly impacts reactivity. For example, 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine (Br at position 5) is less reactive in alkylation compared to the bromomethyl variant at position 4 .
- Electron-Withdrawing Effects : The trifluoromethyl group (CF₃) enhances electron-withdrawing properties, stabilizing intermediates in nucleophilic aromatic substitution. However, additional substituents like chloro or fluoro (e.g., in 4-(bromomethyl)-2-chloro-3-fluoro-pyridine) may alter regioselectivity .
- Molecular Weight : Bulkier substituents (e.g., trifluoromethoxy at position 5) increase molecular weight, affecting solubility and bioavailability in pharmaceutical applications .
Biological Activity
4-Bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromomethyl, methoxy, and trifluoromethyl groups. These substitutions contribute to its unique physicochemical properties, enhancing its potential as a drug candidate.
Antimicrobial Properties
This compound has been investigated for its antimicrobial activity. Research indicates that the trifluoromethyl group enhances the compound's interaction with biological targets, potentially increasing its efficacy against various pathogens.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Anticancer Properties
The compound has also shown promise in anticancer research. It is being explored for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that this compound significantly inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The compound exhibited an IC50 value of 15 µM against MDA-MB-231 (breast cancer) cells, indicating potent anticancer activity.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MDA-MB-231 | 15 | Apoptosis induction | |
| A549 | 20 | Cell cycle arrest (G2/M phase) | |
| HeLa | 25 | ROS production |
The biological activity of this compound is largely attributed to its ability to undergo nucleophilic substitution reactions facilitated by the bromomethyl group. This reactivity allows it to form covalent bonds with key biological molecules, modulating enzyme activities and signaling pathways critical for microbial survival and cancer cell proliferation.
Structure-Activity Relationships (SAR)
Research into the SAR of related compounds has revealed insights into how modifications to the pyridine structure affect biological activity. For instance, the position of the trifluoromethyl group significantly influences potency, with para-substituted derivatives showing enhanced inhibitory effects compared to ortho or meta positions.
Table 3: SAR Analysis
| Compound | Substitution Pattern | IC50 (µM) | Notes |
|---|---|---|---|
| Compound A | Para CF3 | 10 | Optimal activity |
| Compound B | Ortho CF3 | 25 | Reduced potency |
| Compound C | Meta CF3 | 30 | Least effective |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-bromomethyl-2-methoxy-3-(trifluoromethyl)pyridine with high yield?
- Methodology :
- Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.
- Employ palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions, and optimize base selection (e.g., K₂CO₃) to enhance nucleophilic substitution efficiency .
- Monitor reaction progress via thin-layer chromatography (TLC) and purify via column chromatography with gradient elution (e.g., hexane/ethyl acetate) .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Methodology :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., bromomethyl at C4, methoxy at C2) and trifluoromethyl group integration .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (C₈H₆BrF₃NO) and isotopic patterns.
- TLC and GC-MS : Track byproducts (e.g., dehalogenated derivatives) during synthesis .
Advanced Research Questions
Q. How can cross-coupling reactions of the bromomethyl group be leveraged to synthesize biaryl or heteroaryl derivatives?
- Methodology :
- Suzuki-Miyaura coupling : React with arylboronic acids (1.2 equiv) using Pd(dppf)Cl₂ (5 mol%) and Cs₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours .
- Buchwald-Hartwig amination : Introduce amine groups via Pd₂(dba)₃/Xantphos catalysis in toluene at 110°C .
- Data Contradictions : Competing elimination (e.g., HBr loss) may occur; mitigate by controlling temperature (<100°C) and using bulky ligands .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies : Store samples in CDCl₃/DMSO-d₆ at 25°C, 40°C, and 60°C, monitoring degradation via ¹⁹F NMR (trifluoromethyl signal drift indicates instability) .
- Hydrolysis susceptibility : The bromomethyl group may hydrolyze to hydroxymethyl in aqueous media; use anhydrous storage (−20°C under Ar) to prevent degradation .
Q. How does the trifluoromethyl group influence the compound’s bioactivity in medicinal chemistry studies?
- Methodology :
- Perform structure-activity relationship (SAR) studies : Compare analogs lacking the CF₃ group in enzyme inhibition assays (e.g., kinase or protease targets) .
- Molecular docking : Use computational models (e.g., AutoDock Vina) to assess CF₃ interactions with hydrophobic binding pockets .
Q. What strategies resolve contradictions in substitution vs. elimination pathways during functionalization?
- Methodology :
- Kinetic vs. thermodynamic control : At low temperatures (0–25°C), substitution dominates; elevated temperatures (>80°C) favor elimination.
- Additive screening : Use phase-transfer catalysts (e.g., TBAB) to enhance substitution efficiency in biphasic systems .
Q. How can isotope-labeled analogs (e.g., deuterated methoxy groups) be synthesized for metabolic studies?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
